4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Description
4-Acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-acetylbenzenesulfonamide moiety linked to a 5-oxo-1-phenylpyrrolidin-3-yl group. Sulfonamides are a well-established class of compounds with diverse pharmacological applications, including anticancer, antimicrobial, and antidiabetic activities . This article provides a comparative analysis of this compound with structurally similar sulfonamide derivatives, focusing on synthesis, biological activity, and physicochemical characteristics.
Properties
IUPAC Name |
4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13(21)14-7-9-17(10-8-14)25(23,24)19-15-11-18(22)20(12-15)16-5-3-2-4-6-16/h2-10,15,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQOOAGMKREER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from itaconic acid through a series of transformations. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the sulfonamide formation, which is achieved by reacting the intermediate with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer) : Demonstrated an IC50 value below 100 μM, indicating potent cytotoxicity.
- HCT116 (colon cancer) : Induces apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <100 | Apoptosis induction |
| HCT116 | <100 | Cell cycle arrest and apoptosis |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes that are crucial in cancer progression:
- Carbonic Anhydrase IX : Exhibits selective inhibition with IC50 values ranging from 10.93 to 25.06 nM, suggesting potential as a therapeutic target in hypoxic tumors.
- Histone Deacetylases : Inhibitory effects on histone deacetylases have been noted, which are important in regulating gene expression involved in cancer cell survival.
Study 1: Antitumor Activity
In a study published in Pharmaceutical Chemistry, researchers synthesized a series of benzenesulfonamide derivatives, including 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide. The compound exhibited significant cytotoxicity against multiple cancer cell lines and induced apoptosis through mitochondrial pathways .
Study 2: Mechanistic Insights
A mechanistic study highlighted that the compound's anticancer activity is mediated by its ability to induce oxidative stress in cancer cells, leading to increased apoptosis rates compared to controls . This was corroborated by flow cytometry analyses demonstrating enhanced annexin V binding in treated cells.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
BSA = Benzenesulfonamide
Biological Activity
4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a compound that has drawn attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide features a pyrrolidinone ring connected to a benzenesulfonamide group, which is significant for its biological interactions.
The compound's mechanism of action is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate neurotransmitter activity, particularly in pathways associated with neuroinflammation and cholinergic deficits, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Antioxidant Properties
Studies have shown that 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide exhibits antioxidant activity , which can protect cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties , effective against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
The compound has been studied for its neuroprotective effects . It may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling in the brain. This mechanism is particularly relevant for conditions like Alzheimer's disease, where cholinergic function is compromised.
Case Studies
- Neuroprotection in Animal Models : In a study involving animal models of Alzheimer’s disease, administration of the compound led to improved cognitive function and reduced neuroinflammation markers compared to control groups.
- Antimicrobial Efficacy : Laboratory tests demonstrated that the compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Data Table: Biological Activities
Q & A
Q. Example SAR Table :
| Substituent (R) | LogP | IC₅₀ (nM) | Half-life (HLM, min) |
|---|---|---|---|
| -H | 2.1 | 850 | 15 |
| -CF₃ | 3.5 | 120 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
